molecular formula C10H12FN B2814706 N-cyclobutyl-3-fluoroaniline CAS No. 1249444-92-5

N-cyclobutyl-3-fluoroaniline

Cat. No.: B2814706
CAS No.: 1249444-92-5
M. Wt: 165.211
InChI Key: KFUHREDXJWKVAJ-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-fluoroaniline is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets. The cyclobutyl group may also influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-4-fluoroaniline
  • N-cyclobutyl-2-fluoroaniline
  • N-cyclobutyl-3-chloroaniline
  • N-cyclobutyl-3-bromoaniline

Uniqueness

N-cyclobutyl-3-fluoroaniline is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclobutyl group and the fluorine atom provides distinct steric and electronic properties compared to its analogs .

Properties

IUPAC Name

N-cyclobutyl-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUHREDXJWKVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-fluoroiodobenzene (1.0 g, 4.5 mmol), cyclobutylamine (320 μL, 3.8 mmol), Pd2(dba)3 (34 mg, 38 μmol), XantPhos (54 mg, 94 μmol), and sodium tert-butoxide (541 mg, 5.6 mmol) in toluene (10 mL) was degassed with nitrogen then heated at 120° C. for 30 minutes in a microwave reactor. Saturated aqueous NaHCO3 was added and then extracted with EtOAc, washed with brine, dried with Na2SO4, concentrated and purified by silica gel column chromatography (0-50% DCM in cyclohexane) to give cyclobutyl-(3-fluoro-phenyl)-amine (447 mg, 71%). LCMS (m/z, Method A) ES+ 166[M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
320 μL
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One

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